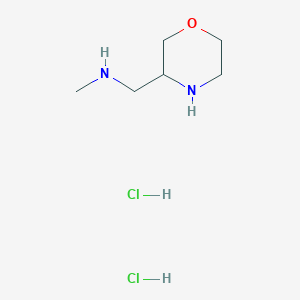

Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Beschreibung

Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a morpholine-derived compound characterized by a methylamine group attached to a morpholin-3-ylmethyl backbone, with two hydrochloride salt groups. This dihydrochloride salt formation enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

N-methyl-1-morpholin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCMIVXBIXKXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-morpholin-3-ylmethyl-amine dihydrochloride typically involves the reaction of morpholine derivatives with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves large-scale chemical synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-morpholin-3-ylmethyl-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methyl-morpholin-3-ylmethyl-amine dihydrochloride, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Methyl-morpholin-3-ylmethyl-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride (CAS 1864016-70-5)

- Structure : Contains a morpholine ring and a branched methylamine group.

- Key Differences : The substitution pattern differs, with a 2-methylpropan-2-yl group replacing the morpholin-3-ylmethyl moiety. This branching may influence steric hindrance and binding affinity in biological systems.

- Applications : Used in R&D for drug discovery, particularly in kinase inhibitor studies .

(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride

- Structure : Features a morpholine ring linked to a thiophen-2-ylmethyl group via a propyl chain.

- Key Differences: The thiophene ring introduces aromaticity and electronic effects distinct from the methyl group in the target compound.

- Applications : Explored in medicinal chemistry for CNS-targeting agents due to thiophene’s bioisosteric properties .

Trientine Dihydrochloride

- Structure : A linear triethylenetetramine with two hydrochloride groups.

- Key Differences : Lacks a morpholine ring but shares the dihydrochloride salt. Its primary use is as a copper-chelating agent for Wilson’s disease treatment.

- Relevance : Highlights the role of dihydrochloride salts in improving bioavailability and reducing metal toxicity .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Methyl-morpholin-3-ylmethyl-amine dihydrochloride | C7H16Cl2N2O | 3 | 4 | 52.7 |

| methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride | C9H20Cl2N2O | 3 | 3 | 29.5 |

| (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride | C13H22Cl2N2OS | 3 | 4 | 52.7 |

| Trientine dihydrochloride | C6H18Cl2N4 | 6 | 6 | 72.7 |

Key Observations :

- The target compound and its thiophene analogue share identical hydrogen-bonding capacity and polar surface area, suggesting similar solubility profiles.

Biologische Aktivität

Methyl-morpholin-3-ylmethyl-amine dihydrochloride, a compound featuring a morpholine ring, has garnered attention in the scientific community for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Methyl-morpholin-3-ylmethyl-amine dihydrochloride is characterized by the presence of a morpholine moiety, which contributes to its solubility and interaction with biological systems. The compound's structure can be represented as follows:

The biological activity of methyl-morpholin-3-ylmethyl-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound has shown potential in modulating various biological pathways:

- Receptor Binding : It can bind to specific receptors, influencing their activity and downstream signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic processes.

Anticancer Properties

Research indicates that methyl-morpholin-3-ylmethyl-amine dihydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that the compound reduced cell viability in breast and colon cancer cell lines at concentrations ranging from 1 to 10 μM, with an IC50 value indicating effective antiproliferative activity.

| Cell Line | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 5.0 | 45% |

| HT-29 (Colon) | 3.2 | 30% |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In a study evaluating its antibacterial effects, methyl-morpholin-3-ylmethyl-amine dihydrochloride showed promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Case Studies

- Study on Drug Resistance : A significant case study explored the role of methyl-morpholin-3-ylmethyl-amine dihydrochloride in reversing drug resistance in cancer therapy. The compound was found to enhance the efficacy of paclitaxel in resistant cancer cell lines by inhibiting P-glycoprotein (P-gp), a key player in multidrug resistance.

- In Vivo Efficacy : Another study assessed the in vivo effects of the compound in mouse models of cancer. Mice treated with methyl-morpholin-3-ylmethyl-amine dihydrochloride displayed reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. Table 1. Key Physicochemical Properties of Methyl-morpholin-3-ylmethyl-amine Dihydrochloride

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

Critical Analysis of Data Contradictions

- Example : Discrepancies in reported solubility values may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- Resolution : Cross-reference multiple analytical techniques (e.g., DSC for melting point consistency, NMR for protonation state) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.